3-Chloro-1-phenothiazin-10-yl-propan-1-one is a chemical compound with the molecular formula and a molecular weight of 289.78 g/mol. This compound belongs to the class of phenothiazine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a chlorine atom and a phenothiazine moiety, contributing to its unique chemical properties and potential pharmacological effects.
3-Chloro-1-phenothiazin-10-yl-propan-1-one is synthesized from phenothiazine, a well-known heterocyclic compound. Its classification falls under:
Phenothiazines are widely studied for their roles in pharmacology, particularly as antipsychotic agents and in the treatment of various other conditions.
The synthesis of 3-Chloro-1-phenothiazin-10-yl-propan-1-one typically involves the following steps:
This method allows for high yields and purity of the final compound, making it suitable for various applications in research and industry.
The molecular structure of 3-Chloro-1-phenothiazin-10-yl-propan-1-one can be described as follows:
The structural formula can be represented as:
The presence of these functional groups contributes to its reactivity and interaction with biological systems.
3-Chloro-1-phenothiazin-10-yl-propan-1-one is capable of undergoing various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 3-Chloro-1-phenothiazin-10-yl-propan-1-one involves several pathways:
These mechanisms highlight its potential use in medicinal chemistry, particularly in cancer research and antimicrobial applications.
The infrared spectroscopy (IR) analysis shows characteristic peaks corresponding to functional groups:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environment within the molecule, confirming its structure through chemical shifts associated with aromatic protons and aliphatic chains.
3-Chloro-1-phenothiazin-10-yl-propan-1-one has several significant applications:
3-Chloro-1-phenothiazin-10-yl-propan-1-one (CAS 4091-91-2) is a phenothiazine-based building block with the molecular formula C₁₅H₁₂ClNOS and a molecular weight of 289.78 g/mol. This crystalline solid (density: 1.343 g/cm³) exhibits a high boiling point of 513.7°C at ambient pressure [1] [4] . Its structural core combines a tricyclic phenothiazine system with a 3-chloropropanoyl side chain, enabling diverse transformations for pharmaceutical applications, including the synthesis of antihistaminic agents like promethazine [7]. The IUPAC name, SMILES notation (C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl
), and InChIKey (QDMBCNDXWXEIAF-UHFFFAOYSA-N
) provide unambiguous identification [1] [5].
Table 1: Fundamental Properties of 3-Chloro-1-phenothiazin-10-yl-propan-1-one
Property | Value |
---|---|
CAS Number | 4091-91-2 |
Molecular Formula | C₁₅H₁₂ClNOS |
Molecular Weight | 289.78 g/mol |
Boiling Point | 513.7°C (760 mmHg) |
Density | 1.343 g/cm³ |
Melting Point | 135–136°C (ethanol solvate) |
SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl |
Phenothiazine’s nitrogen atom acts as a potent nucleophile due to electron donation from the sulfur bridge. This facilitates acyl transfer reactions with 3-chloropropionyl chloride under mild conditions. The mechanism proceeds via:
Table 2: Solvent Impact on Acylation Efficiency
Solvent | Base System | Yield (%) | Byproduct Formation |
---|---|---|---|
Toluene | n-BuLi | 88 | Low (<5%) |
THF | NaH | 82 | Moderate (10–15%) |
Ethanol | NaOH | 45 | High (>30%) |
Dichloromethane | n-BuLi | 78 | Moderate (10%) |
Optimizing chloropropionylation requires balancing reaction parameters to maximize yield and purity:
Table 3: Key Optimization Parameters for Chloropropionylation
Parameter | Suboptimal Condition | Optimal Condition | Yield Improvement |
---|---|---|---|
Temperature | 25°C | 60°C | +40% |
Molar Ratio (Acyl Chloride:Phenothiazine) | 1:1 | 1.1:1 | +15% |
Solvent | Ethanol | Toluene | +30% |
Purification | Chromatography | Recrystallization (EtOH) | +25% recovery |
Regioselectivity in chloropropionylation hinges on controlling electrophilic sites. Phenothiazine’s C3 and C7 positions are inherently reactive, but N-functionalization dominates under:
Table 4: Catalyst Systems for Regioselective N-Acylation
Catalyst | Loading (mol%) | N-Acylation Yield (%) | Ring-Halogenated Byproducts (%) |
---|---|---|---|
None | – | 70 | 15 |
ZnCl₂ | 5 | 88 | 5 |
AlCl₃ | 10 | 75 | 20 |
Mg(OTf)₂ | 8 | 82 | 8 |
Sustainable synthesis leverages solvent substitution and atom economy:
Table 5: Environmental Metrics for Solvent Systems
Solvent | Global Warming Potential (GWP) | Waste Reduction Potential | Recyclability (%) |
---|---|---|---|
Toluene | Moderate | Medium | >90 |
Acetone | Low | High | 85 |
Ethanol | Very low | Very high | 80 |
Methanol | Low | Medium | 75 |
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: